molecular formula C19H23N5O B2681445 3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380081-48-9

3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one

Cat. No. B2681445
CAS RN: 2380081-48-9
M. Wt: 337.427
InChI Key: BYUZFZVOXCBAIF-UHFFFAOYSA-N
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Description

The compound “3-[[1-(2-Pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one” is a complex organic molecule. It contains a quinazolin-4-one core, which is a type of heterocyclic compound. This core is attached to a piperidine ring, another type of heterocycle, through a methyl group. The piperidine ring is further substituted with a 2-pyrazol-1-ylethyl group .


Synthesis Analysis

The synthesis of such compounds often involves the modulation of the aliphatic chain linking the aromatic moiety to the piperidine ring . The amide substituent and the quinazolin-4-one linker can also be modulated . In some cases, the quinazolin-4-one moiety is replaced with urea-like substructures . The piperidine ring can also be eliminated and the quinazolin-4-one functionalized .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The quinazolin-4-one core is a fused ring system containing two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the specific functional groups present in the molecule. For instance, the piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, analysis of its physical and chemical properties, and investigation of its potential applications in various fields, such as pharmaceuticals .

properties

IUPAC Name

3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O/c25-19-17-4-1-2-5-18(17)20-15-23(19)14-16-6-10-22(11-7-16)12-13-24-9-3-8-21-24/h1-5,8-9,15-16H,6-7,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUZFZVOXCBAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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